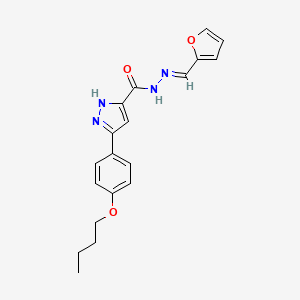
(E)-3-(4-butoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-butoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-3-(4-butoxyphenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the condensation reaction between 4-butoxybenzaldehyde and furan-2-carbohydrazide in the presence of appropriate catalysts. The resultant compound features a pyrazole ring, which is known for its diverse biological properties.
Chemical Structure
The chemical structure can be represented as follows:
This structure includes functional groups that contribute to its biological activity, such as the hydrazone linkage and the pyrazole moiety.
Antimicrobial Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study reported that similar pyrazole derivatives demonstrated potent antibacterial and antifungal activities against various strains. Specifically, compounds with structural similarities showed minimum inhibitory concentration (MIC) values ranging from 0.12 to 0.98 µg/mL against pathogens like Staphylococcus flexneri and Candida albicans .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound can be inferred from studies on related compounds. For example, certain pyrazolo[4,3-c]quinoline derivatives exhibited significant inhibition of nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, indicating their potential to modulate inflammatory pathways . This suggests that our compound may also possess similar anti-inflammatory properties.
Anticancer Activity
The anticancer activity of pyrazole derivatives has been documented extensively. For example, derivatives similar to this compound have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further research is necessary to elucidate the specific pathways involved in the anticancer effects of this compound.
Study on Antimicrobial Efficacy
A recent study evaluated a series of pyrazole derivatives for their antimicrobial efficacy. Among these, compounds similar to this compound demonstrated enhanced activity against bacterial strains compared to traditional antibiotics .
In Vivo Studies
In vivo studies are crucial for assessing the therapeutic potential of new compounds. Preliminary investigations into related pyrazole derivatives have shown promising results in animal models, where they exhibited reduced tumor growth and improved survival rates . However, specific studies focusing on this compound are still needed to confirm these findings.
Propiedades
IUPAC Name |
3-(4-butoxyphenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-2-3-10-25-15-8-6-14(7-9-15)17-12-18(22-21-17)19(24)23-20-13-16-5-4-11-26-16/h4-9,11-13H,2-3,10H2,1H3,(H,21,22)(H,23,24)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMLPRVEIVGEKW-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













